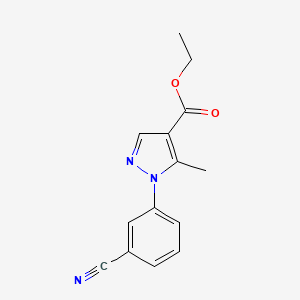

ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a 3-cyanophenyl substituent at the 1-position, a methyl group at the 5-position, and an ethyl carboxylate moiety at the 4-position.

- Pyrazole core: C₃H₃N₂.

- 3-Cyanophenyl group: C₇H₄N.

- Ethyl carboxylate: C₃H₅O₂.

- Methyl group: CH₃.

This compound is synthesized via multi-step reactions involving pyrazole ring formation and substitution (e.g., using reagents like ethyl cyanoacetate or malononitrile) .

Properties

IUPAC Name |

ethyl 1-(3-cyanophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-3-19-14(18)13-9-16-17(10(13)2)12-6-4-5-11(7-12)8-15/h4-7,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNUPIXJBOEBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956191-77-8 | |

| Record name | ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyanobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Potential use in the development of bioactive molecules for pharmaceutical applications.

Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: Utilized in the development of materials with specific properties, such as polymers or dyes

Mechanism of Action

The mechanism of action of ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactivity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives with ethyl carboxylate groups and varied substituents exhibit distinct physicochemical and functional properties. Below is a comparative analysis based on synthesis, structural features, and applications.

Functional and Property Analysis

Electronic Effects

- The 3-cyanophenyl group in the target compound withdraws electrons, making the pyrazole ring more electrophilic. This contrasts with chloro () or triazine () substituents, which modulate electronic properties differently.

- Sulfamoyl groups () introduce hydrogen-bonding capacity, enhancing solubility and target binding in biological systems .

Thermal Stability

- Triazine-containing analogs (e.g., 5b, 5c) exhibit higher melting points (119–136°C) due to extended conjugation and intermolecular interactions .

Biological Activity

Ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 956191-77-8) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound features a pyrazole ring with a cyanophenyl substitution and an ethyl ester functional group, which contributes to its biological activity. This article reviews the biological activities associated with this compound, summarizing research findings, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₂ |

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 956191-77-8 |

The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms can vary based on the target:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce inflammation markers in cell cultures. The anti-inflammatory effects are attributed to the modulation of cytokine production and inhibition of inflammatory pathways.

Anticancer Potential

This compound has been investigated for its anticancer properties. Experimental results indicate that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is required to elucidate the full mechanism and effectiveness in vivo.

Case Studies

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent activity compared to standard antibiotics .

- Anti-inflammatory Research : In a study evaluating the anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent .

- Cancer Cell Line Testing : this compound was tested on human breast cancer cell lines (MCF-7). The results indicated that it inhibited cell proliferation by inducing cell cycle arrest and apoptosis at concentrations above 50 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, reacting a substituted hydrazine with β-keto esters under acidic or basic conditions. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., p-toluenesulfonic acid) to improve yield . Characterization via IR, ¹H/¹³C NMR, and mass spectrometry is critical to confirm regioselectivity of the pyrazole ring .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column and acetonitrile/water gradient to assess purity (>95% recommended for biological assays) .

- Spectroscopy : ¹H NMR should confirm ester (-COOEt) and cyano (-CN) groups via peaks at δ 4.2–4.4 (quartet) and ~110 ppm (¹³C NMR), respectively .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 60.00%, H: 4.50%, N: 16.66% for C₁₄H₁₃N₃O₂) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus or E. coli) .

- Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits .

- Cytotoxicity : MTT assay on HEK-293 or HeLa cell lines (IC₅₀ calculation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodology :

- Substituent Variation : Modify the 3-cyanophenyl group (e.g., replace -CN with -NO₂ or -CF₃) and compare bioactivity .

- Ester Hydrolysis : Convert the ethyl ester to carboxylic acid and test solubility/activity changes .

- Data Table :

| Substituent (Position) | Bioactivity (IC₅₀, μM) | Solubility (LogP) |

|---|---|---|

| -CN (3-phenyl) | 12.3 (COX-2) | 2.1 |

| -NO₂ (3-phenyl) | 8.7 (COX-2) | 1.8 |

| -CF₃ (3-phenyl) | 25.4 (COX-2) | 2.5 |

| Example data from analogs in |

Q. How should contradictory results in biological assays (e.g., high potency in vitro but low in vivo efficacy) be addressed?

- Methodology :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid ester hydrolysis as a potential issue .

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability .

- Dose-Response Re-evaluation : Repeat in vivo studies with adjusted dosing regimens .

Q. What computational tools are effective for predicting binding modes with target proteins?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or bacterial dihydrofolate reductase .

- MD Simulations : Run 100 ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .

- Recommendations : Store at -20°C in amber vials with desiccants to prevent ester hydrolysis .

Notes for Methodological Rigor

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, reflux time) to ensure consistency .

- Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA for IC₅₀ comparisons) .

- Ethical Compliance : Adhere to safety protocols for handling cyanophenyl derivatives (e.g., PPE, fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.